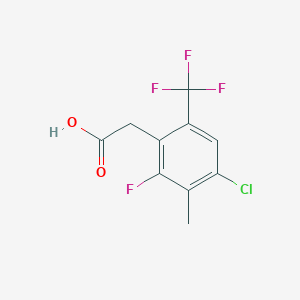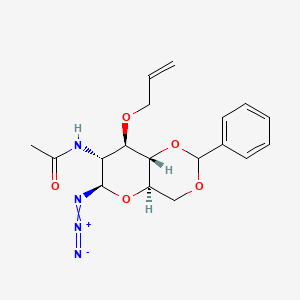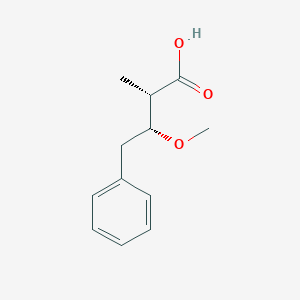
erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-3-Methoxy-2-Methyl-4-Phenylbutyric Acid (EMMPBA) is an organic acid that has been studied for its potential use in laboratory experiments and scientific research. EMMPBA is a colorless solid with a molecular weight of 200.3 g/mol and a melting point of 97-98°C. It is a major component of a variety of plant species, including the genus Erythrina, and is found in the bark, leaves, and seeds of these plants. EMMPBA has a variety of applications in the laboratory, including as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.
作用機序
The mechanism of action of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules in the reaction. This proton donation is thought to be responsible for the formation of the various organic compounds that can be synthesized using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98%.
Biochemical and Physiological Effects
The biochemical and physiological effects of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin.
実験室実験の利点と制限
The main advantage of using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from a variety of sources. Additionally, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% is a relatively stable compound and is not prone to decomposition or degradation.
However, there are some limitations to using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in laboratory experiments. For example, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can be toxic if ingested and can cause skin irritation if it comes into contact with the skin. Additionally, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can react with other compounds, such as acids and bases, and can form hazardous compounds.
将来の方向性
There are a number of potential future directions for the use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in scientific research. These include:
1. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of a variety of organic compounds.
2. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a reagent in organic synthesis.
3. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics.
4. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of polymers, such as polyurethanes and polyesters.
5. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
6. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a catalyst in organic synthesis.
7. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of biodegradable plastics.
8. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of food additives.
9. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of dyes and pigments.
10. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of enzymes.
合成法
Erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of methyl-3-methoxy-2-methyl-4-phenylbutyrate with an aqueous solution of sodium hydroxide. This reaction produces erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% and sodium salt of methyl-3-methoxy-2-methyl-4-phenylbutyrate. The reaction is conducted at a temperature of 80-90°C for a period of three hours. The product is then purified by recrystallization from aqueous ethanol.
科学的研究の応用
Erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been studied extensively for its potential use in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has also been studied for its potential use in the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics. In addition, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been studied for its potential use in the synthesis of polymers, such as polyurethanes and polyesters.
特性
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGRRPSIBTFCM-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)


![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)

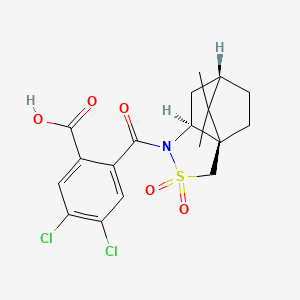
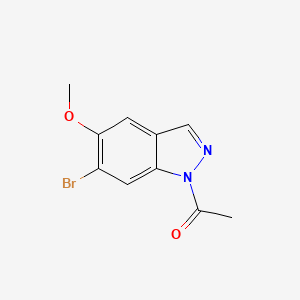
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)
